molecular formula C17H13ClN6OS2 B2565204 N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide CAS No. 932537-17-2

N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide

Cat. No.: B2565204
CAS No.: 932537-17-2
M. Wt: 416.9
InChI Key: ZRXFGBFCXLKOAL-UHFFFAOYSA-N
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Description

N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H13ClN6OS2 and its molecular weight is 416.9. The purity is usually 95%.
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Biological Activity

N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound consists of a thiophene ring fused with a carboxamide group and substituted with a triazole and thiadiazole moiety. The presence of these heterocycles is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • The compound has been shown to interact with tubulin, similar to known anticancer agents like Combretastatin A-4 (CA-4). It disrupts microtubule dynamics, leading to apoptosis in cancer cells. Studies indicate that compounds similar to this one exhibit IC50 values in the low micromolar range against various cancer cell lines, including Hep3B liver cancer cells .
  • Antimicrobial Properties :
    • Thiophene derivatives have demonstrated significant antimicrobial activity. The carboxamide functional group enhances the binding affinity to bacterial proteins, inhibiting their growth effectively .
  • Neuroprotective Effects :
    • Some derivatives have shown neuroprotective properties by inhibiting neuroinflammation and oxidative stress pathways. This is particularly relevant in the context of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural Feature Effect on Activity
Chloro Substitution Enhances potency against cancer cells
Methyl Groups Improves solubility and cellular uptake
Thiadiazole Moiety Critical for interaction with target proteins
Triazole Ring Contributes to binding affinity

1. Anticancer Studies

In a study evaluating the anticancer potential of thiophene carboxamide derivatives, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against Hep3B cells with IC50 values ranging from 5.46 µM to 12.58 µM . These compounds were noted for their ability to induce apoptosis through caspase activation.

2. Antimicrobial Efficacy

Research on thiophene derivatives indicated that those containing the carboxamide group showed potent antibacterial activity against various strains of bacteria. The binding interactions were characterized by hydrogen bonding and hydrophobic interactions with bacterial proteins .

3. Neuroprotective Effects

A derivative structurally related to the compound under study demonstrated significant neuroprotective effects in vitro by inhibiting the aggregation of amyloid-beta peptides and reducing reactive oxygen species (ROS) production .

Properties

IUPAC Name

N-[3-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6OS2/c1-9-11(18)5-3-6-12(9)24-10(2)14(21-23-24)15-19-17(27-22-15)20-16(25)13-7-4-8-26-13/h3-8H,1-2H3,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXFGBFCXLKOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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